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Compound of Interest

Compound Name: 5-(2-Oxopropyl)pyrrolidin-2-one

Cat. No.: B1422858

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

5-(2-Oxopropyl)pyrrolidin-2-one is a small molecule belonging to the pyrrolidinone class of
heterocyclic compounds. The pyrrolidinone (or y-lactam) core is a prevalent scaffold in a
multitude of biologically active compounds and natural products, indicating its significance as a
pharmacophore. While this specific derivative is commercially available for research purposes,
detailed public domain data regarding its synthesis, comprehensive spectral analysis, and
biological activity remains limited. This guide aims to consolidate the available information and
provide a foundational understanding of its molecular structure and properties based on
established chemical principles and data for related compounds.

Molecular Structure and Chemical Properties

5-(2-Oxopropyl)pyrrolidin-2-one is characterized by a five-membered lactam ring substituted
at the 5-position with a propan-2-one group. The presence of both a lactam and a ketone
functional group suggests a molecule with diverse chemical reactivity and potential for various
biological interactions.

Chemical Identity
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Property Value Source

IUPAC Name 5-(2-oxopropyl)pyrrolidin-2-one  Sigma-Aldrich
CAS Number 1369104-14-2 CymitQuimica[1]
Molecular Formula C7H11NO:2 CymitQuimica[1]
Molecular Weight 141.17 g/mol CymitQuimica[1]
SMILES CC(=0)CCINC(=0)CC1 A2B Chem[?]
InChl Key WUWQUORVSDHSEG- Sigma-Aldrich
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Synthesis and Characterization

Detailed, peer-reviewed synthesis protocols specifically for 5-(2-Oxopropyl)pyrrolidin-2-one
are not readily available in the public domain. However, general synthetic strategies for 5-
substituted pyrrolidin-2-ones can be postulated.

Potential Synthetic Pathways

A logical synthetic approach could involve the alkylation of a suitable pyroglutamate derivative.
For instance, the enolate of a protected pyroglutamate could be reacted with a haloacetone,
such as chloroacetone or bromoacetone. Another possibility includes the Michael addition of a
pyroglutamate nucleophile to an appropriate a,3-unsaturated ketone.

A generalized workflow for a potential alkylation-based synthesis is outlined below.
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Postulated synthetic workflow for 5-(2-Oxopropyl)pyrrolidin-2-one.

Note: This represents a theoretical pathway. Experimental validation and optimization would be
required.

Spectroscopic Data
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While specific spectra for 5-(2-Oxopropyl)pyrrolidin-2-one are not publicly available,
predicted spectral characteristics can be inferred from its structure.

2.2.1. 1H NMR Spectroscopy (Predicted)

-NH (lactam): A broad singlet, typically in the range of 7.5-8.5 ppm.

e -CH- (at C5): A multiplet, coupled to the adjacent CH2z groups.

e -CHz2- (pyrrolidinone ring): Multiplets corresponding to the two methylene groups of the ring.

e -CHz2- (side chain): A doublet or multiplet, coupled to the C5 proton.

e -CHs (acetyl group): A sharp singlet, typically around 2.1-2.3 ppm.

2.2.2. 13C NMR Spectroscopy (Predicted)

C=0 (lactam): A signal in the range of 175-180 ppm.

e C=0 (ketone): A signal in the range of 205-215 ppm.

¢ -CH- (at C5): A signal around 50-60 ppm.

e -CHa2- (pyrrolidinone ring): Signals in the aliphatic region.

e -CHz2- (side chain): A signal adjacent to the ketone.

e -CHs (acetyl group): A signal in the upfield region, around 25-30 ppm.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

N-H stretch (lactam): A broad band around 3200-3400 cm™1,

C=0 stretch (lactam): A strong absorption band around 1680-1700 cm~1.

C=0 stretch (ketone): A strong absorption band around 1710-1720 cm™2.

C-H stretch (aliphatic): Bands in the range of 2850-3000 cm~1.
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2.2.4. Mass Spectrometry (Predicted) The mass spectrum would be expected to show a
molecular ion peak [M]* at m/z = 141. Key fragmentation patterns would likely involve cleavage
of the side chain and fragmentation of the pyrrolidinone ring.

Biological Activity and Signaling Pathways

There is no specific biological activity or signaling pathway data available in the public domain
for 5-(2-Oxopropyl)pyrrolidin-2-one. However, the broader class of pyrrolidin-2-one
derivatives has been investigated for a wide range of biological activities, including as
nootropics, anticonvulsants, and anti-inflammatory agents. The structural motifs present in 5-(2-
Oxopropyl)pyrrolidin-2-one suggest it could be a candidate for screening in various biological
assays.

A logical workflow for the initial biological evaluation of this compound is proposed below.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1422858?utm_src=pdf-body
https://www.benchchem.com/product/b1422858?utm_src=pdf-body
https://www.benchchem.com/product/b1422858?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Initial Screening
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Proposed workflow for the biological evaluation of 5-(2-Oxopropyl)pyrrolidin-2-one.

Conclusion
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5-(2-Oxopropyl)pyrrolidin-2-one is a readily available chemical entity for research purposes.
While it belongs to a class of compounds with known biological importance, specific data on its
synthesis, spectral properties, and biological activity are lacking in publicly accessible literature.
The information provided in this guide is based on the fundamental principles of organic
chemistry and data available for structurally related molecules. Further experimental
investigation is necessary to fully characterize this compound and explore its potential
applications in drug discovery and development. Researchers are encouraged to perform and
publish comprehensive studies to fill the existing knowledge gap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1422858?utm_src=pdf-body
https://www.benchchem.com/product/b1422858?utm_src=pdf-custom-synthesis
https://www.soc.chim.it/sites/default/files/ths/25/chapter_2.pdf
https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00566j
https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00566j
https://www.benchchem.com/product/b1422858#5-2-oxopropyl-pyrrolidin-2-one-molecular-structure
https://www.benchchem.com/product/b1422858#5-2-oxopropyl-pyrrolidin-2-one-molecular-structure
https://www.benchchem.com/product/b1422858#5-2-oxopropyl-pyrrolidin-2-one-molecular-structure
https://www.benchchem.com/product/b1422858#5-2-oxopropyl-pyrrolidin-2-one-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1422858?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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